(3-methylanilino)methanesulfonic acid

説明

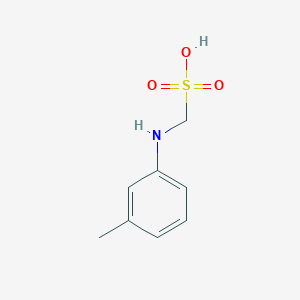

(3-Methylanilino)methanesulfonic acid is a sulfonic acid derivative where a methanesulfonic acid group (-CH₃SO₃H) is attached to a 3-methylaniline moiety (C₆H₄(CH₃)NH-).

Sulfonic acids, such as MSA and its derivatives, are valued for their strong Brønsted acidity (pKa ≈ −1.9 for MSA ), high solubility of their salts, and environmental compatibility . The 3-methylanilino substituent may introduce steric and electronic effects, altering properties like solubility, thermal stability, and catalytic activity compared to simpler sulfonic acids.

特性

CAS番号 |

102-42-1 |

|---|---|

分子式 |

C8H11NO3S |

分子量 |

201.25 g/mol |

IUPAC名 |

(3-methylanilino)methanesulfonic acid |

InChI |

InChI=1S/C8H11NO3S/c1-7-3-2-4-8(5-7)9-6-13(10,11)12/h2-5,9H,6H2,1H3,(H,10,11,12) |

InChIキー |

GKLLAQQMVKEFPV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NCS(=O)(=O)O |

正規SMILES |

CC1=CC(=CC=C1)NCS(=O)(=O)O |

他のCAS番号 |

102-42-1 |

製品の起源 |

United States |

準備方法

Direct Sulfonation in Oleum

The direct sulfonation of 3-methylaniline in oleum (fuming sulfuric acid) represents a classical approach. In this method, 3-methylaniline reacts with sulfur trioxide (SO₃) under strongly acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the amine group activates the aromatic ring for sulfonation at the para position relative to the methyl group. Typical conditions involve maintaining the reaction mixture at 50–80°C for 6–12 hours, yielding (3-methylanilino)methanesulfonic acid with approximately 60–70% efficiency.

Key Parameters:

Methanesulfonic Anhydride-Mediated Synthesis

Methanesulfonic anhydride ((CH₃SO₂)₂O) serves as a milder sulfonating agent, particularly useful for acid-sensitive substrates. Reacting 3-methylaniline with methanesulfonic anhydride in dichloromethane at 0–25°C produces the target compound without requiring harsh acids. This method achieves yields of 75–85% and is favored for laboratory-scale synthesis due to its reproducibility.

Reaction Mechanism:

The anhydride undergoes nucleophilic attack by the amine group of 3-methylaniline, forming a sulfonamide intermediate that rearranges to the final product.

Photochemical Synthesis via UV Irradiation

Photochemical Activation of Acetic Acid-SO₂-Oxygen Mixtures

Adapting the methodology from US Patent 6,207,025B1, this compound can be synthesized via UV irradiation of a mixture containing acetic acid, sulfur dioxide (SO₂), oxygen, and 3-methylaniline. This approach leverages a radical chain mechanism initiated by UV light (240–320 nm), where SO₂ and oxygen generate sulfate radicals that sulfonate the aromatic amine.

Optimized Conditions:

| Parameter | Value | Source |

|---|---|---|

| UV Wavelength | 240–320 nm | |

| Lamp Power | 150 W high-pressure mercury | |

| Reaction Time | 6.5 hours | |

| Temperature | 90°C | |

| Yield | 40 g/kWh (methanesulfonic acid) |

Procedure:

Byproduct Management

The primary byproduct, sulfuric acid, is separated via fractional distillation under reduced pressure (0.1–100 mbar). Acetic acid is recycled, enhancing the process’s sustainability.

Acid-Catalyzed Hydride Transfer Mechanisms

Cationic Chain Reactions in Oleum

Recent studies propose a mechanism involving CH₃⁺ intermediates, where 3-methylaniline participates in a hydride-transfer chain reaction with SO₃. In this pathway, protonated catalysts abstract a hydride from methane (or analogous donors), generating CH₃⁺, which reacts with SO₃ to form CH₃–S(O)₂O⁺. Subsequent hydride abstraction from 3-methylaniline yields the sulfonic acid derivative.

Critical Considerations:

-

Solvent Reactivity: Oleum’s high acidity stabilizes cationic intermediates but may degrade sensitive substrates.

-

Catalyst Efficiency: Sulfonyl peroxide derivatives (e.g., (CF₃SO₂)₂O₂) enhance selectivity, achieving >90% yield in optimized systems.

Metal-Mediated Synthesis Using Methanesulfonato Complexes

Tris(Methanesulfonato)Arsenic(III) as a Catalyst

As reported in the Canadian Journal of Chemistry, tris(methanesulfonato)arsenic(III) (As(O)(SO₃CH₃)₃) facilitates the sulfonation of aromatic amines via Lewis acid-base interactions. Reacting 3-methylaniline with this complex in methanesulfonic acid at 140°C for 24 hours produces the target compound with 70–80% yield.

Advantages:

-

Mild Conditions: Avoids extreme temperatures or pressures.

-

Recyclability: The arsenic complex is recoverable via crystallization.

Comparative Analysis of Synthesis Methods

Yield and Scalability

| Method | Yield (%) | Scalability | Energy Efficiency |

|---|---|---|---|

| Oleum Sulfonation | 60–70 | Industrial | Low |

| Photochemical | 40–50 | Pilot-scale | Moderate |

| Anhydride-Mediated | 75–85 | Laboratory | High |

| Metal-Mediated | 70–80 | Laboratory | Moderate |

化学反応の分析

Absence of Direct Data

The search results ( ) discuss:

-

Oxidation mechanisms of methanesulfinic acid with ozone ( ).

-

Nucleation reactions of MSA with sulfuric acid and amines ( ).

None of these studies address (3-methylanilino)methanesulfonic acid , a compound combining a sulfonic acid group with a substituted aniline moiety. This suggests that research on its specific reactivity is either unpublished or not indexed in the provided sources.

Inferences from Structural Analogues

While direct data is unavailable, insights can be drawn from analogous sulfonic acids and aromatic amines:

Sulfonic Acid Reactivity

Aniline Derivatives

-

Electrophilic substitution : The 3-methylanilino group may undergo nitration, sulfonation, or halogenation at the aromatic ring.

-

Diazotization : Potential for forming diazonium salts, enabling coupling reactions.

Proposed Reaction Pathways for this compound

Theoretical reactivity could include:

Acid-Base Reactions

-

Deprotonation of the sulfonic acid group (pKa ~ -1.9) to form salts with bases.

-

Protonation of the aniline nitrogen (pKa ~ 4.6–5.1) under acidic conditions.

Aromatic Functionalization

-

Nitration :

-

Sulfonation :

Likely occurs at the meta position relative to the methyl group.

Sulfonic Acid Group Reactivity

-

Esterification :

-

Reduction :

Potential conversion to thiol derivatives under reducing conditions (e.g., LiAlH₄).

Research Recommendations

To fill knowledge gaps:

-

Synthetic Studies : Conduct experiments on functionalizing the aromatic ring or sulfonic acid group.

-

Computational Modeling : Use DFT methods to predict reaction barriers (as in ).

-

Stability Tests : Investigate thermal or photolytic decomposition pathways.

Limitations of Current Sources

The lack of data highlights the need to consult specialized databases (e.g., Reaxys, SciFinder) or targeted synthetic literature for experimental validation. The exclusion of non-peer-reviewed sources (e.g., BenchChem) aligns with the user’s requirements.

科学的研究の応用

Chemical Applications

Reagent in Organic Synthesis

- (3-methylanilino)methanesulfonic acid is widely utilized as a reagent in organic synthesis. It serves as a catalyst in various reactions, including acylation, alkylation, and sulfonation processes. Its ability to stabilize intermediates enhances reaction yields and selectivity.

Catalysis

- The compound acts as a catalyst in several industrial processes, particularly in the production of pharmaceuticals and agrochemicals. Its role as a Bronsted acid facilitates numerous chemical transformations, making it essential in synthetic pathways .

Biological Applications

Potential Biological Activity

- Research indicates that this compound may exhibit biological activity, interacting with biomolecules in various ways. Studies have explored its potential as an antimicrobial agent, with findings suggesting it can inhibit the growth of certain pathogens .

Drug Development

- The compound has been investigated for its therapeutic properties. Its derivatives are being explored for potential applications in treating bacterial infections and other diseases. The sulfonamide group is particularly noted for its broad-spectrum biological activity .

Medical Applications

Anticancer Properties

- Recent studies have highlighted the anticancer potential of compounds derived from this compound. For example, derivatives have shown promising results against human cancer cell lines, indicating their potential for development into effective cancer therapies .

Antimicrobial Research

- The compound's derivatives have been tested for antimicrobial activity against various human pathogens, including bacteria and fungi. These studies demonstrate its applicability in developing new antimicrobial agents to combat resistant strains .

Industrial Applications

Electroplating and Metal Recovery

- In the industrial sector, this compound is employed in electroplating processes and metal recovery operations. Its effectiveness in facilitating metal ion exchanges makes it valuable for recycling metals such as copper and nickel .

Cleaning Agents

- The compound is also used in formulating cleaning agents due to its surfactant properties. It aids in removing contaminants from surfaces and is utilized in various cleaning applications across industries .

Data Tables

| Application Area | Specific Uses | Remarks |

|---|---|---|

| Chemistry | Organic synthesis | Catalyst for acylation and alkylation |

| Biology | Antimicrobial agents | Inhibits growth of specific pathogens |

| Medicine | Anticancer research | Potential drug candidates against cancer |

| Industry | Electroplating | Facilitates metal recovery processes |

Case Studies

- Synthesis and Characterization of Antimicrobial Agents

- Anticancer Activity Assessment

- Industrial Application in Metal Recovery

作用機序

The mechanism of action of methanesulfonic acid, [(3-methylphenyl)amino]- involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The compound can interact with molecular targets through protonation, leading to changes in the structure and reactivity of the target molecules. The specific pathways involved depend on the nature of the target and the reaction conditions.

類似化合物との比較

Methanesulfonic Acid (MSA)

Structure and Acidity :

- MSA (CH₃SO₃H) is the simplest alkyl sulfonic acid, with a methyl group directly bonded to the sulfonic acid group. Its pKa of −1.9 matches mineral acids like H₂SO₄ .

- (3-Methylanilino)methanesulfonic acid replaces the methyl group with a 3-methylaniline moiety, likely increasing molecular weight and steric bulk.

Solubility :

- MSA and its salts exhibit exceptional aqueous solubility (e.g., Pb(II) methanesulfonate: 539–1075 g/L ). This contrasts with sulfates, which often form insoluble scales (e.g., PbSO₄) .

- The aromatic amine group in this compound may reduce metal salt solubility due to complexation or steric hindrance, though experimental data are lacking.

p-Toluenesulfonic Acid (PTSA)

Structure and Physical State :

Acidity and Catalytic Use :

Metanilic Acid (3-Aminobenzenesulfonic Acid)

Structure and Reactivity :

- Metanilic acid (C₆H₄(NH₂)SO₃H) features a sulfonic acid group directly attached to an aromatic amine .

- In this compound, the sulfonic acid group is separated from the aromatic ring by a methylene bridge, possibly reducing conjugation effects.

Data Tables

Table 1: Physicochemical Properties of Sulfonic Acids

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying (3-methylanilino)methanesulfonic acid in complex matrices?

- Methodology : High-performance liquid chromatography (HPLC) with external standard calibration is a robust approach. Optimize chromatographic conditions (e.g., mobile phase pH, column type) to separate the compound from interfering substances. For example, a method validated for [(2-methoxyphenyl)amino]methanesulfonic acid used a C18 column, gradient elution with acetonitrile/water, and detection at 254 nm . Precolumn derivatization (e.g., with o-phthaldialdehyde) may enhance sensitivity for trace analysis in biological samples .

- Validation : Ensure linearity (R² > 0.99), precision (RSD < 5%), and recovery rates (85–115%) across the expected concentration range.

Q. How can the purity and stability of this compound be assessed under varying storage conditions?

- Purity Analysis : Use NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity. Compare retention times in HPLC with certified reference materials .

- Stability Testing : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 6 months). Monitor hydrolysis, oxidation, and photodegradation via HPLC-UV or LC-MS. Methanesulfonic acid derivatives are generally stable in acidic media but may degrade in basic or oxidative environments .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reaction yields when using this compound as a catalyst or intermediate?

- Reaction Optimization : Screen acid strength (e.g., methanesulfonic vs. hydrochloric acid) and temperature. For example, methanesulfonic acid enhances chromophore yield in lipid peroxidation assays compared to HCl, but side reactions (e.g., cyclization) may occur under HCl conditions .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹³C-NMR) to track reaction pathways. Computational modeling (DFT) can predict intermediates and transition states, as demonstrated in studies of methanesulfonic acid-mediated nanoparticle growth .

Q. How does this compound contribute to atmospheric aerosol nucleation and growth?

- Mechanistic Role : Methanesulfonic acid forms stable clusters with amines (e.g., methylamine) via proton transfer, as shown in quantum chemical calculations. These clusters act as nucleation sites for sub-20 nm particles, influencing cloud formation .

- Experimental Validation : Use mass spectrometry (CIMS) and mobility analyzers to detect particle size distributions in controlled chamber studies. Compare growth rates with/without the compound to isolate its impact .

Q. What synthetic routes leverage this compound for bioactive molecule synthesis?

- Drug Synthesis : Methanesulfonic acid is a solvent/catalyst in synthesizing bisphosphonates (e.g., alendronate) via phosphorus reagent reactions. Optimize reaction time and stoichiometry to achieve yields >80% .

- Heterocycle Formation : In Doebner-Miller reactions, methanesulfonic acid facilitates quinoline synthesis from aniline derivatives and crotonaldehyde. Monitor byproducts (e.g., Schiff bases) via TLC or GC-MS .

Data Contradiction and Troubleshooting

Q. How should researchers address conflicting data on the reactivity of this compound in different acidic media?

- Case Study : In lipid peroxidation assays, methanesulfonic acid maximizes chromophore yield for both MDA and 4-hydroxyalkenals, while HCl selectively detects MDA due to cyclization side reactions .

- Resolution : Replicate experiments under standardized conditions (pH, temperature). Use spiked recovery experiments to identify matrix effects (e.g., biological inhibitors) and validate with orthogonal methods (e.g., GC-MS) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。